molecular formula C16H9BrN2O B15249422 3-Bromo-2-phenylfuro[2,3-b]quinoxaline CAS No. 88051-11-0

3-Bromo-2-phenylfuro[2,3-b]quinoxaline

Cat. No.: B15249422
CAS No.: 88051-11-0
M. Wt: 325.16 g/mol
InChI Key: KHSLBCRLXHISAZ-UHFFFAOYSA-N
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Description

3-Bromo-2-phenylfuro[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a furoquinoxaline core with a bromine atom at the 3-position and a phenyl group at the 2-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in various scientific disciplines.

Preparation Methods

The synthesis of 3-Bromo-2-phenylfuro[2,3-b]quinoxaline typically involves multi-step procedures that include the formation of the furoquinoxaline core followed by bromination and phenylation reactions. One common synthetic route involves the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions . These reactions are carried out under specific conditions to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reactions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-Bromo-2-phenylfuro[2,3-b]quinoxaline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The furoquinoxaline core can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bromine, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted furoquinoxaline derivatives with diverse functional groups .

Scientific Research Applications

3-Bromo-2-phenylfuro[2,3-b]quinoxaline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-phenylfuro[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level. For example, it has been shown to interact with the thermally activated delayed fluorescence (TADF) pathway, making it a valuable component in the development of efficient OLEDs . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Bromo-2-phenylfuro[2,3-b]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

88051-11-0

Molecular Formula

C16H9BrN2O

Molecular Weight

325.16 g/mol

IUPAC Name

3-bromo-2-phenylfuro[3,2-b]quinoxaline

InChI

InChI=1S/C16H9BrN2O/c17-13-14-16(19-12-9-5-4-8-11(12)18-14)20-15(13)10-6-2-1-3-7-10/h1-9H

InChI Key

KHSLBCRLXHISAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Br

Origin of Product

United States

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